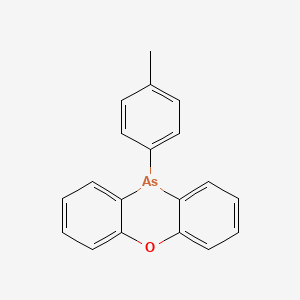
10-(4-Methylphenyl)-10H-phenoxarsinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methylphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-arsenic bond. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 10-(4-Methylphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenoxarsinine derivatives .
Scientific Research Applications
10-(4-Methylphenyl)-10H-phenoxarsinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(4-Methylphenyl)-10H-phenoxarsinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups and reactivity.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 10-(4-Methylphenyl)-10H-phenoxarsinine is unique due to its organoarsenic core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of phenoxarsine with the substituent effects of the 4-methylphenyl group, making it a versatile compound for various applications .
Properties
CAS No. |
51440-03-0 |
|---|---|
Molecular Formula |
C19H15AsO |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
10-(4-methylphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
HNSRQCOFUQGUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















